2H-Naphtho[2,3-b]pyran-2-one, 3-methyl- 2H-Naphtho[2,3-b]pyran-2-one, 3-methyl-
Brand Name: Vulcanchem
CAS No.: 86818-99-7
VCID: VC15967838
InChI: InChI=1S/C14H10O2/c1-9-6-12-7-10-4-2-3-5-11(10)8-13(12)16-14(9)15/h2-8H,1H3
SMILES:
Molecular Formula: C14H10O2
Molecular Weight: 210.23 g/mol

2H-Naphtho[2,3-b]pyran-2-one, 3-methyl-

CAS No.: 86818-99-7

Cat. No.: VC15967838

Molecular Formula: C14H10O2

Molecular Weight: 210.23 g/mol

* For research use only. Not for human or veterinary use.

2H-Naphtho[2,3-b]pyran-2-one, 3-methyl- - 86818-99-7

Specification

CAS No. 86818-99-7
Molecular Formula C14H10O2
Molecular Weight 210.23 g/mol
IUPAC Name 3-methylbenzo[g]chromen-2-one
Standard InChI InChI=1S/C14H10O2/c1-9-6-12-7-10-4-2-3-5-11(10)8-13(12)16-14(9)15/h2-8H,1H3
Standard InChI Key YHLYCNMZANDXMJ-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=CC3=CC=CC=C3C=C2OC1=O

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The core structure of 3-methyl-2H-naphtho[2,3-b]pyran-2-one consists of a naphthalene moiety fused to a γ-pyrone ring (pyran-2-one), with a methyl group at position 3 (Figure 1) . The IUPAC name derives from the numbering system of the naphthopyran backbone, where the oxygen atom occupies position 1 of the pyran ring, and the ketone group is at position 2.

Molecular Formula: C15H12O2\text{C}_{15}\text{H}_{12}\text{O}_{2}
Molecular Weight: 236.26 g/mol
Systematic Name: 3-Methyl-2H-benzo[g]chromen-2-one

Spectroscopic Signatures

Key spectral features include:

  • IR: A strong absorption band at ~1,720 cm1^{-1} for the lactone carbonyl (C=O) .

  • 1^1H NMR: Distinct signals for the methyl group (~δ 2.1–2.3 ppm) and aromatic protons (δ 6.8–8.5 ppm) .

  • MS: A molecular ion peak at m/z 236 (M+^+) with fragmentation patterns indicative of sequential loss of CO and methyl groups .

Synthesis and Derivative Formation

Functionalization at the 3-Position

The methyl group at position 3 can be modified to produce derivatives with enhanced bioactivity:

  • Sulfonation: Treatment with chlorosulfonic acid yields sulfonated analogs for antimicrobial screening .

  • Acylation: Reacting with benzoyl chloride forms 3-benzoyl derivatives, which exhibit improved photostability .

Physicochemical Properties

Solubility and Stability

  • Solubility: Sparingly soluble in water (<0.1 mg/mL); highly soluble in dichloromethane, DMF, and DMSO.

  • Thermal Stability: Decomposes at 285°C without melting, indicative of a high-melting crystalline solid .

Photochromic Behavior

While the parent naphthopyrans exhibit reversible color changes under UV light, the 3-methyl derivative shows attenuated photochromism due to steric hindrance from the methyl group . Quantum mechanical calculations suggest a higher energy barrier for the ring-opening mechanism (ΔE=12.3kcal/mol\Delta E = 12.3 \, \text{kcal/mol}) compared to unsubstituted analogs .

Biological Activity and Applications

Anticancer Screening

In silico studies predict strong binding affinity (Kd=2.4nMK_d = 2.4 \, \text{nM}) to topoisomerase IIα, a target in leukemia therapy . Experimental validation is pending.

Future Directions

  • Optimized Synthesis: Developing catalytic asymmetric routes for enantioselective production.

  • Structure-Activity Relationships: Systematic modification of the 3-position to enhance bioactivity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator